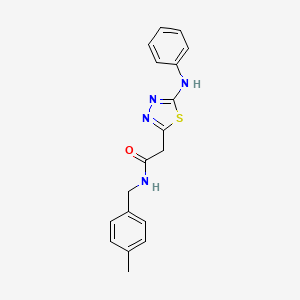![molecular formula C22H23N3O2 B2828589 2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide CAS No. 379731-91-6](/img/structure/B2828589.png)
2-cyano-3-[4-(morpholin-4-yl)phenyl]-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be confirmed using various spectroscopic techniques. For instance, the structure of a similar compound, “2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid”, was confirmed by 1H NMR and 13C NMR spectrum .Chemical Reactions Analysis
The compound “2-cyano-3- (4-oxo-4 H -chromen-3-yl)prop-2-enamide” has been reported to react with some phosphorus reagents, leading to the synthesis of novel diethyl phosphonates, 1,2,3-diazaphosphinanes, 1,2,3-thiazaphosphinine and 1,2-azaphospholes bearing a chromone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For the related compound “2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enoic acid”, it has a molecular weight of 258.27 .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
The compound’s cyano group (–CN) and aromatic rings make it a valuable building block for organic synthesis. Researchers have utilized it to create novel derivatives with potential pharmaceutical applications. For instance, it serves as a precursor for the synthesis of phosphorus-containing heterocycles, such as 1,2,3-diazaphospholanes and 1,2,3-thiadiazaphospholanes . These derivatives may exhibit interesting biological activities, including antiviral, antibacterial, or antitumor effects.
Local Anesthetic Activity
In the context of chirality and local anesthetic activity, scientists have explored related compounds within the fomocaine group. Although not directly studied for this specific compound, the relationship between chirality and anesthetic properties remains an intriguing area of research . Further investigations could reveal its potential as a local anesthetic agent.
Dye and Sensor Development
The compound’s conjugated system and electron-withdrawing cyano group make it suitable for dye synthesis. Researchers have characterized its UV-Visible and NIR absorption spectra, which provide insights into its electronic transitions. Additionally, cyclic voltammetry studies have shed light on its redox behavior, essential for sensor development . Applications may include fluorescence probes or electrochemical sensors.
Chemical Education and Research
As a complex molecule, this compound serves as an excellent example for teaching organic chemistry concepts. Students can analyze its structure, predict reactivity, and explore its synthetic pathways. In research, it provides a platform for investigating reaction mechanisms and developing new synthetic methodologies.
Reaction of 2-cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: https://www.x-mol.com/paper/1225011359919947786?adv Syntheses and pharmacological activities of chiral fomocaines: https://xueshu.baidu.com/usercenter/paper/show?paperid=389d1a9bdf2ce22c7f301c1121d005d7 Synthesis and characterization of organic 2-(cyano 3-(4-diphenylamino)phenyl)prop-2-enamide: https://pubs.aip.org/aip/acp/article/2115/1/030564/797417/Synthesis-and-characterization-of-organic-2-cyano
Direcciones Futuras
The future directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. For instance, the related compound “2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid” was used as a sensitizer in a dye-sensitized solar cell, indicating potential applications in the field of renewable energy .
Mecanismo De Acción
Mode of Action
It is synthesized by a chemical method and its structure is confirmed by 1h nmr and 13c nmr spectrum .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature was maintained at 20°C during the cyclic voltammetry of the dye .
Propiedades
IUPAC Name |
2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-17(19-5-3-2-4-6-19)24-22(26)20(16-23)15-18-7-9-21(10-8-18)25-11-13-27-14-12-25/h2-10,15,17H,11-14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSMTDZGBUCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)N3CCOCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-morpholin-4-ylphenyl)-N-(1-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,3-benzodioxol-5-yl(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine](/img/structure/B2828506.png)


![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)

![Ethyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2828514.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2828518.png)
![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)
![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)
![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)
